2-(Hept-1-EN-1-YL)thiophene
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Overview
Description
2-(Hept-1-EN-1-YL)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing one sulfur atom and four carbon atoms. The compound this compound features a hept-1-en-1-yl group attached to the second position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 2-(Hept-1-EN-1-YL)thiophene can be achieved through several synthetic routes. One common method involves the reaction of thiophene with hept-1-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the thiophene and facilitate the nucleophilic substitution reaction .
Industrial production methods for thiophene derivatives often involve the use of catalytic processes to improve yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize this compound with high efficiency .
Chemical Reactions Analysis
2-(Hept-1-EN-1-YL)thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The oxidation of thiophene derivatives can lead to the formation of thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction reactions of thiophene derivatives can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions, such as halogenation and alkylation, can be performed on the thiophene ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Hept-1-EN-1-YL)thiophene depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, thiophene-based drugs may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
In material science, the electronic properties of thiophene derivatives are crucial for their function as organic semiconductors. The conjugated π-electron system in the thiophene ring allows for efficient charge transport, making these compounds suitable for use in electronic devices .
Comparison with Similar Compounds
2-(Hept-1-EN-1-YL)thiophene can be compared with other thiophene derivatives, such as 2-methylthiophene and 2-phenylthiophene. While all these compounds share the thiophene core, the substituents at the second position significantly influence their properties and applications.
2-Methylthiophene: This compound has a methyl group attached to the thiophene ring.
2-Phenylthiophene: This derivative features a phenyl group attached to the thiophene ring.
The uniqueness of this compound lies in its hept-1-en-1-yl substituent, which imparts distinct chemical and physical properties, making it suitable for specific applications in material science and medicinal chemistry .
Properties
CAS No. |
230639-20-0 |
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Molecular Formula |
C11H16S |
Molecular Weight |
180.31 g/mol |
IUPAC Name |
2-hept-1-enylthiophene |
InChI |
InChI=1S/C11H16S/c1-2-3-4-5-6-8-11-9-7-10-12-11/h6-10H,2-5H2,1H3 |
InChI Key |
DWMIMYVNIYMSOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC1=CC=CS1 |
Origin of Product |
United States |
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